4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a quinazoline ring fused with a morpholine ring and a thiomorpholine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiomorpholine rings, often using halogenated reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound has shown potential as an antiviral agent. Studies have demonstrated its activity against avian paramyxovirus, making it a candidate for further research in antiviral drug development .
Medicine
In medicine, the compound’s ability to inhibit specific enzymes and proteins makes it a potential therapeutic agent for various diseases, including cancer and viral infections .
Industry
Industrially, the compound can be used in the development of new materials and pharmaceuticals. Its unique properties make it suitable for applications in drug formulation and delivery systems .
Mechanism of Action
The mechanism of action of 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline involves the inhibition of specific enzymes and proteins. The compound targets molecular pathways involved in viral replication and cancer cell proliferation. By binding to these targets, it disrupts their normal function, leading to the inhibition of disease progression .
Comparison with Similar Compounds
Similar Compounds
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: This compound shares a similar quinazoline and morpholine structure but differs in the presence of a piperazine ring.
1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)-N-(3,5-dimethylisoxazol-4-yl)piperidine-4-carboxamide: Another related compound with a quinazoline core and morpholine ring, but with additional functional groups.
Uniqueness
The uniqueness of 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline lies in its combination of quinazoline, morpholine, and thiomorpholine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
[4-(5,6,7,8-tetrahydroquinazolin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c22-17(20-6-9-24-10-7-20)15-11-21(5-8-23-15)16-13-3-1-2-4-14(13)18-12-19-16/h12,15H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVAHVQGIUWZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCOC(C3)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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